An In-depth Technical Guide on the Structure Elucidation of 4-(2,4-Difluorophenyl)piperidine
An In-depth Technical Guide on the Structure Elucidation of 4-(2,4-Difluorophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Identifiers
4-(2,4-Difluorophenyl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 2,4-difluorophenyl group.
| Identifier | Value |
| IUPAC Name | 4-(2,4-Difluorophenyl)piperidine |
| CAS Number | 291289-50-4 |
| Molecular Formula | C₁₁H₁₃F₂N |
| Molecular Weight | 197.22 g/mol |
| Canonical SMILES | C1CNCCC1C2=CC(=C(C=C2)F)F |
Hypothetical Spectroscopic Data for Structure Elucidation
The following tables summarize the expected spectroscopic data for 4-(2,4-Difluorophenyl)piperidine. These predictions are based on the analysis of its chemical structure and comparison with similar fluorinated arylpiperidine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR)
Expected Spectrum Description: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic and piperidine protons. The protons on the difluorophenyl ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The piperidine protons will appear as multiplets in the aliphatic region.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.00 | m | 1H | Ar-H |
| ~ 6.90 - 6.70 | m | 2H | Ar-H |
| ~ 3.20 - 3.10 | m | 2H | Piperidine-H (axial, C2/C6) |
| ~ 2.80 - 2.70 | m | 2H | Piperidine-H (equatorial, C2/C6) |
| ~ 2.60 - 2.50 | m | 1H | Piperidine-H (C4) |
| ~ 1.90 - 1.70 | m | 2H | Piperidine-H (axial, C3/C5) |
| ~ 1.70 - 1.50 | m | 2H | Piperidine-H (equatorial, C3/C5) |
| ~ 1.50 - 1.40 | br s | 1H | NH |
2.1.2. ¹³C NMR (Carbon NMR)
Expected Spectrum Description: The ¹³C NMR spectrum will show signals for the six carbons of the difluorophenyl ring and the five carbons of the piperidine ring. The carbons attached to fluorine will appear as doublets due to carbon-fluorine coupling.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 162 (dd) | Ar-C (C-F) |
| ~ 159 (dd) | Ar-C (C-F) |
| ~ 132 (dd) | Ar-C |
| ~ 124 (d) | Ar-C (ipso) |
| ~ 111 (dd) | Ar-C |
| ~ 104 (t) | Ar-C |
| ~ 46 | Piperidine-C (C2/C6) |
| ~ 40 | Piperidine-C (C4) |
| ~ 34 | Piperidine-C (C3/C5) |
2.1.3. ¹⁹F NMR (Fluorine NMR)
Expected Spectrum Description: The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~ -110 | m | F (C2) |
| ~ -115 | m | F (C4) |
Mass Spectrometry (MS)
Expected Spectrum Description: The mass spectrum, likely obtained via electrospray ionization (ESI), is expected to show a prominent protonated molecular ion peak [M+H]⁺.
| m/z | Ion |
| 198.11 | [M+H]⁺ |
| 197.10 | [M]⁺ |
Infrared (IR) Spectroscopy
Expected Spectrum Description: The IR spectrum will show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong C-F stretching bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H Stretch |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Strong | Aliphatic C-H Stretch |
| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1300 - 1100 | Strong | C-F Stretch |
Experimental Protocols
Representative Synthesis of a 4-Arylpiperidine from a Ketone Precursor
This protocol describes the synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride, a potential precursor to 4-(2,4-Difluorophenyl)piperidine. Further reduction of the ketone would be required to yield the target compound.
Materials:
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4-(2,4-difluorobenzoyl)pyridine
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Platinum(IV) oxide (Adam's catalyst)
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Ethanol
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Concentrated Hydrochloric Acid
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Hydrogen gas supply
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Parr hydrogenation apparatus
Procedure:
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A solution of 4-(2,4-difluorobenzoyl)pyridine (1.0 eq) in ethanol is placed in a Parr hydrogenation vessel.
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Platinum(IV) oxide (0.05 eq) is carefully added to the solution.
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A few drops of concentrated hydrochloric acid are added to the mixture.
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The vessel is sealed and connected to a hydrogen gas source.
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The apparatus is flushed with hydrogen gas to remove air.
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The mixture is hydrogenated at approximately 50 psi for 24-48 hours at room temperature with vigorous shaking.
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Reaction progress is monitored by TLC or LC-MS.
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Upon completion, the hydrogen pressure is carefully released.
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The catalyst is removed by filtration through a pad of Celite, washing with ethanol.
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The filtrate is concentrated under reduced pressure to yield the crude product as the hydrochloride salt.
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The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Note: The subsequent reduction of the ketone functionality to a methylene group to yield 4-(2,4-Difluorophenyl)piperidine could be achieved through methods such as the Wolff-Kishner or Clemmensen reduction, which would require further procedural development.
Spectroscopic Analysis Protocol
3.2.1. NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature. Standard pulse programs are to be used.
3.2.2. Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
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Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
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Acquisition: Acquire the mass spectrum in positive ion mode.
3.2.3. Infrared Spectroscopy
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Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum of a thin film of the neat compound on a salt plate.
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Instrumentation: An FTIR spectrometer.
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Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and structural elucidation of 4-(2,4-Difluorophenyl)piperidine.
Conclusion
The structural elucidation of 4-(2,4-Difluorophenyl)piperidine can be systematically achieved through a combination of modern spectroscopic techniques. The expected NMR, MS, and IR data provide a clear spectral signature for the confirmation of its chemical structure. While a specific synthesis protocol is not publicly documented, established synthetic routes for analogous 4-arylpiperidines offer a reliable foundation for its preparation. This guide provides researchers and drug development professionals with the necessary theoretical and practical framework to approach the synthesis and characterization of this and similar fluorinated piperidine derivatives.
